

A Comprehensive Technical Guide to the Thermophysical Properties of Butyl Phenylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl phenylacetate*

Cat. No.: *B086620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl phenylacetate ($C_{12}H_{16}O_2$) is an ester recognized for its pleasant, sweet, honey-rose aroma, leading to its widespread use in the fragrance, flavor, and cosmetic industries.^{[1][2]} Beyond its olfactory characteristics, a thorough understanding of its thermophysical properties is essential for a range of applications, including formulation development, quality control, and safety assessments in both research and industrial settings. This technical guide provides a detailed overview of the core thermophysical properties of **Butyl phenylacetate**, complete with quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

Core Thermophysical Properties

The following tables summarize the key thermophysical properties of **Butyl phenylacetate**, compiled from various scientific sources. These properties are critical for predicting the behavior of the substance under different conditions, which is vital for process design, chemical engineering calculations, and ensuring product stability.

Table 1: Density and Refractive Index of **Butyl Phenylacetate**

Property	Value	Conditions
Density	0.99 g/mL	at 25 °C
0.994 g/mL	Not Specified	
0.990 - 0.997 g/mL	at 25 °C	
1.002 g/cm ³	Not Specified	
Refractive Index	1.49	at 20 °C
1.486 - 1.488	Not Specified	
1.486 - 1.493	at 20 °C	
1.489	Not Specified	
1.496	Not Specified	

Table 2: Boiling Point, Flash Point, and Vapor Pressure of **Butyl Phenylacetate**

Property	Value	Conditions
Boiling Point	133-135 °C	at 15 mmHg
251-253 °C	at standard pressure	
258-260 °C	at 760 mmHg	
262.5 °C	at 760 mmHg	
235 °C	Not Specified	
Flash Point	>110 °C (>230 °F)	TCC (Tag Closed Cup)
104.7 °C	Not Specified	
Vapor Pressure	0.011 mmHg	at 25 °C (estimated)
0.0109 mmHg	at 25 °C	

Experimental Protocols for Thermophysical Property Determination

Accurate measurement of thermophysical properties is paramount for the reliable application of chemical substances. The following section details the standard experimental methodologies employed to determine the key properties of organic liquids like **Butyl phenylacetate**.

Density Measurement

The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and sample volume.

- Gravimetric Buoyancy Method (Archimedes' Principle): This is a widely used and precise method for determining the density of both solids and liquids.^[3] For a liquid sample, a reference body of a known volume (a glass sinker) is weighed first in the air and then while submerged in the liquid of unknown density.^[3] The density of the liquid can then be calculated from the known volume of the reference body and the two weight measurements.^[3]
- Gas Displacement Method (Gas Pycnometry): This technique is highly effective for determining the skeletal density of solid materials but can also be adapted for liquids.^[3] It works by measuring the displacement of a known volume of an inert gas (typically helium) by the sample within a calibrated chamber.^[3] The instrument records the pressure changes to calculate the volume of the material.^[3]

Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in fluid dynamics and process engineering.

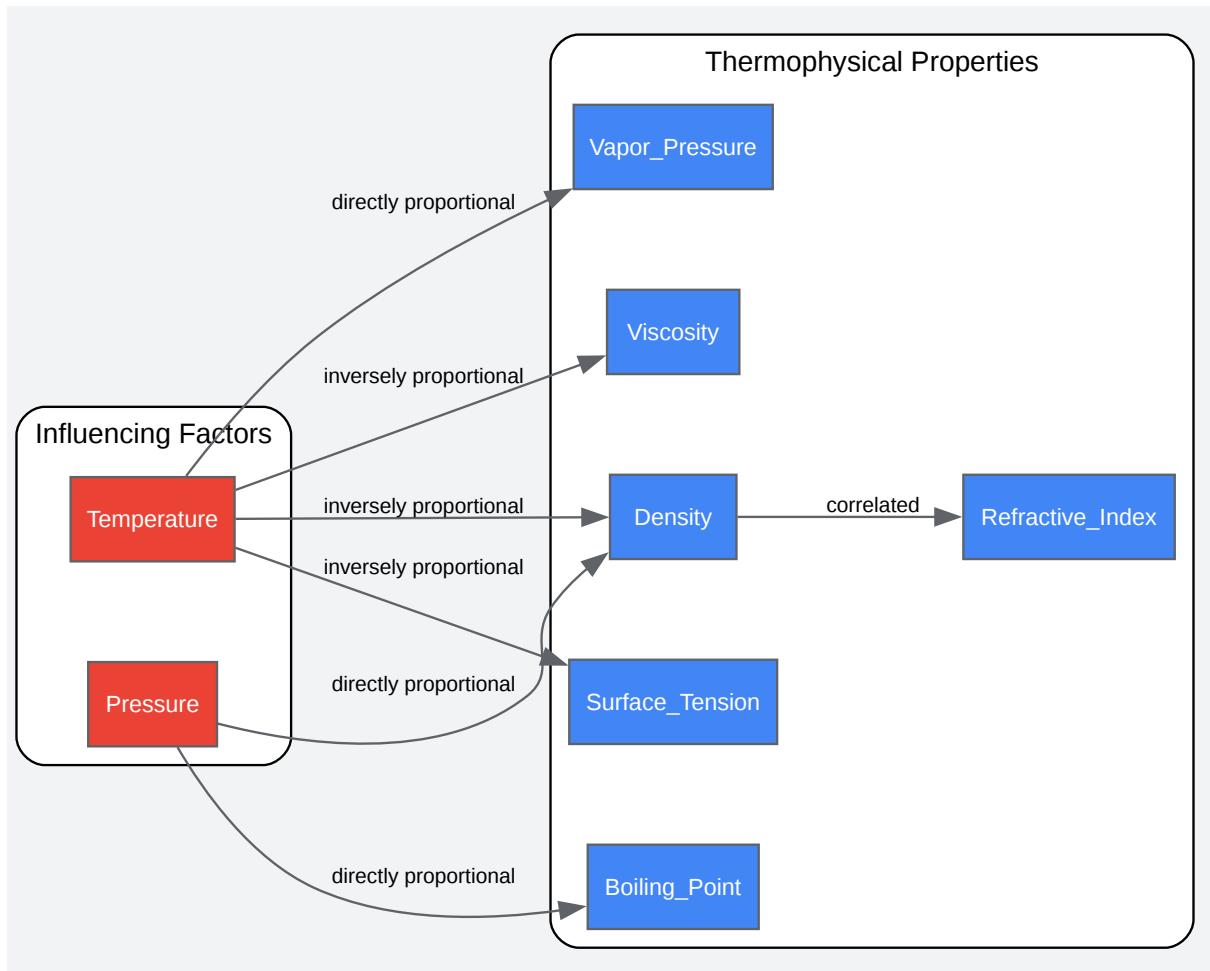
- Ostwald Viscometer (Capillary Viscometer): This common laboratory instrument consists of a U-shaped glass tube held vertically in a controlled temperature bath for accuracy.^[4] A known volume of the liquid is drawn into the upper bulb, and the time it takes for the liquid to flow between two etched marks under the influence of gravity is measured.^{[4][5]} The kinematic viscosity is then calculated by multiplying the flow time by the capillary constant, which is determined by calibrating with a liquid of known viscosity.^[5]

- Rotational Viscometer: This type of viscometer is suitable for both Newtonian and non-Newtonian liquids.^[6] It measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity.^{[6][7]} The higher the viscosity of the liquid, the greater the torque needed to maintain the constant rotation.^[7]

Refractive Index Measurement

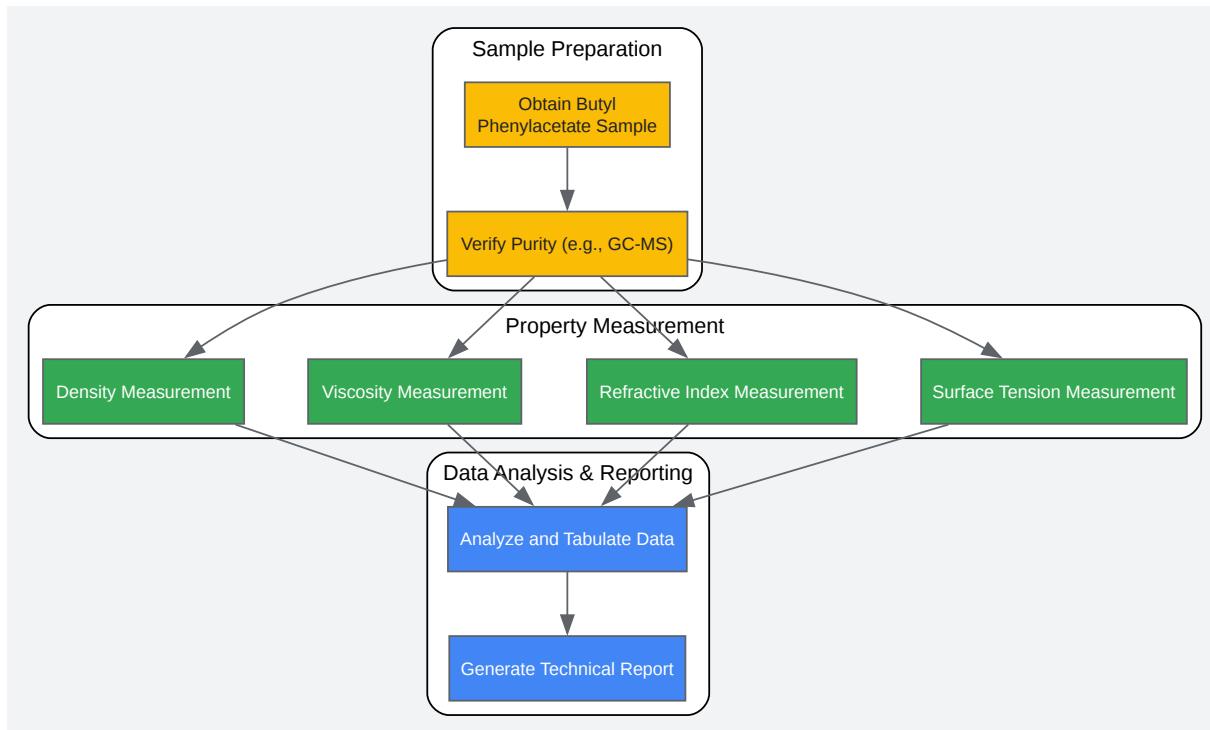
The refractive index is a fundamental optical property that is often used as a quick and non-destructive method for identifying and assessing the purity of a substance.

- Abbe Refractometer: This is a widely used instrument for measuring the refractive index of liquids.^[8] A small sample of the liquid is placed between two prisms. Light is passed through the sample, and the refractometer measures the angle at which the light is refracted. The refractive index is then read directly from a scale. It is crucial to note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.^[8]
- Michelson Interferometer: For high-precision measurements, a Michelson interferometer can be employed.^{[2][9]} This method involves splitting a beam of light into two paths, with one path passing through the liquid sample. The interference pattern created when the beams are recombined is analyzed to determine the refractive index of the liquid with high accuracy.^{[2][9]}


Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property in applications involving wetting, emulsification, and foaming.

- Du Noüy Ring Method: This technique involves slowly lifting a platinum ring from the surface of the liquid.^{[10][11][12]} The force required to detach the ring from the liquid surface is measured by a tensiometer.^[11] This force is then used to calculate the surface tension.^{[10][11]}
- Wilhelmy Plate Method: In this method, a thin platinum plate is brought into contact with the liquid surface.^[12] The force exerted on the plate due to surface tension is measured.^[12] This method is known for its accuracy and is based on the perimeter of the wetted plate.^[12]


Visualizing Relationships and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Interrelationship of key thermophysical properties and influencing factors.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for thermophysical characterization of **Butyl Phenylacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [\[eag.com\]](http://eag.com)
- 4. Virtual Labs [\[pcv-amrt.vlabs.ac.in\]](http://pcv-amrt.vlabs.ac.in)
- 5. How to measure viscosity | Anton Paar Wiki [\[wiki.anton-paar.com\]](http://wiki.anton-paar.com)
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Experimental determination of viscosity (viscometer) | tec-science [\[tec-science.com\]](http://tec-science.com)
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Determine Surface Tension - GeeksforGeeks [\[geeksforgeeks.org\]](http://geeksforgeeks.org)
- 11. kinampark.com [kinampark.com]
- 12. biolinscientific.com [biolinscientific.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermophysical Properties of Butyl Phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086620#thermophysical-properties-of-butyl-phenylacetate\]](https://www.benchchem.com/product/b086620#thermophysical-properties-of-butyl-phenylacetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com